

# Application Notes and Protocols: Rhenium-186 in Nanoliposomes for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rhenium-186 (186Re) nanoliposomes represent a promising advancement in brachytherapy, offering a method for targeted, localized delivery of therapeutic radiation to tumors. This technology encapsulates the beta-emitting radionuclide 186Re within a nanoliposome carrier. This approach is designed to maximize the radiation dose to cancerous tissues while minimizing exposure to surrounding healthy tissues, thereby reducing systemic toxicity.[1][2] The primary application explored to date is in the treatment of malignant brain tumors, such as recurrent glioblastoma, via intra-tumoral injection.[1][3] Clinical trial data has indicated a favorable safety profile and promising efficacy, particularly when a sufficient radiation dose is achieved within the tumor.[4]

The <sup>186</sup>Re isotope is particularly well-suited for this application due to its properties. It emits beta particles with a short path length of approximately 1.8 mm in tissue, which is sufficient to kill tumor cells while sparing adjacent healthy tissue.[2] Additionally, <sup>186</sup>Re emits a gamma photon (137 keV) that allows for SPECT/CT imaging, enabling visualization of the nanoliposome distribution and calculation of dosimetry in real-time.[2]

## **Principle of Targeted Delivery**

The targeted delivery of <sup>186</sup>Re-nanoliposomes is primarily achieved through direct intra-tumoral administration using a technique called convection-enhanced delivery (CED).[5][6] CED utilizes



a pressure gradient to distribute the nanoliposomes throughout the tumor and surrounding areas, bypassing the blood-brain barrier which is a significant obstacle for many systemic cancer therapies.[2][7] Once administered, the liposomal formulation helps to retain the <sup>186</sup>Re at the tumor site, allowing for a sustained release of radiation.[8] Preclinical studies have shown that a significant percentage of the administered dose is retained within the tumor.[9]

**Experimental Data Summary** 

Preclinical Efficacy in Glioblastoma Rat Model

| Parameter                        | <sup>186</sup> Re-liposome<br>Treated Group | Control Group                | p-value |
|----------------------------------|---------------------------------------------|------------------------------|---------|
| Median Survival                  | 126 days                                    | 49 days                      | 0.0013  |
| Tumor Volume<br>Change by Day 14 | -                                           | Increased to 395.0% - 514.4% | <0.001  |

Data from a study using an orthotopic U87 glioma rat model.[5]

Clinical Trial Data in Recurrent Glioma (ReSPECT-GBM

Phase 1)

| Parameter                    | Dose ≥ 100 Gy | Dose < 100 Gy |
|------------------------------|---------------|---------------|
| Median Overall Survival (OS) | 22.9 months   | 5.6 months    |

Data from the ReSPECT-GBM phase 1 trial.[4]

| Parameter                          | Value                           |
|------------------------------------|---------------------------------|
| Mean Absorbed Dose to Tumor        | 239 Gy (range 9 - 593 Gy)       |
| Mean Absorbed Dose to Normal Brain | 0.72 Gy (range 0.005 - 2.73 Gy) |
| Mean Absorbed Dose to Total Body   | 0.07 Gy (range 0.001 - 0.23 Gy) |

Dosimetry data from the ReSPECT phase 1 trial.[10]



# Experimental Protocols Preparation of <sup>186</sup>Re-Nanoliposomes

This protocol is a generalized representation based on published methods.[5][6]

#### Materials:

- Distearoylphosphatidylcholine (DSPC) and Cholesterol
- · Ammonium sulfate solution
- Glutathione (GSH)
- <sup>186</sup>Re-perrhenate solution
- BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine)
- Glucoheptonate
- Stannous chloride
- Phosphate-buffered saline (PBS), pH 7.4
- Size exclusion chromatography columns (e.g., PD-10)

#### Procedure:

- Liposome Formulation: Prepare liposomes of approximately 100 nm in diameter composed of DSPC and cholesterol.[8] Encapsulate an ammonium sulfate and glutathione (GSH) solution within the liposomes to create a pH and GSH gradient.[5][6]
- Preparation of <sup>186</sup>Re-BMEDA Complex:
  - In a nitrogen-flushed vial, combine <sup>186</sup>Re-perrhenate solution with a solution containing BMEDA, glucoheptonate, and stannous chloride.[6]
  - Incubate the mixture at 80°C for 1 hour to form the <sup>186</sup>Re-BMEDA complex.[6]



- Allow the solution to cool to room temperature and adjust the pH to 7.0.[6]
- · Radiolabeling of Liposomes:
  - Remove the external ammonium sulfate from the prepared liposomes using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
  - Add the eluted liposomes to the <sup>186</sup>Re-BMEDA solution and incubate for 1 hour at 37°C.[6]
     The lipophilic <sup>186</sup>Re-BMEDA complex will cross the liposome membrane and become trapped inside due to the pH and GSH gradient.[11]
- Purification: Separate the radiolabeled <sup>186</sup>Re-nanoliposomes from any unencapsulated
   <sup>186</sup>Re-BMEDA using a size exclusion chromatography column, eluting with PBS (pH 7.4).[6]
- Quality Control: Determine the radiolabeling efficiency by measuring the radioactivity associated with the liposomes versus the total radioactivity.

# In Vivo Administration and Imaging Protocol (Preclinical)

Animal Model: Orthotopic U87 or U251 glioma rat model.[5]

#### Procedure:

- Tumor Implantation: Stereotactically implant human glioblastoma cells (e.g., U87) into the brains of nude rats.[5]
- Intra-tumoral Infusion:
  - After tumor establishment (e.g., day 23 post-implantation), place the rat in a stereotactic frame.[5]
  - Using a needle placed at the same coordinates as tumor implantation, infuse the <sup>186</sup>Renanoliposome suspension via convection-enhanced delivery (CED).[5]
  - Control groups may receive nonradioactive liposomes or unencapsulated <sup>186</sup>Re. [5]
- Imaging and Dosimetry:



- Perform SPECT/CT imaging at multiple time points (e.g., immediately after infusion, and at 1, 3, 5, and 8 days post-infusion) to assess the biodistribution and retention of the <sup>186</sup>Renanoliposomes.[2][9]
- Calculate the radiation absorbed dose to the tumor and other organs based on the imaging data.[5]
- Efficacy and Toxicity Assessment:
  - Monitor tumor growth using noninvasive methods like bioluminescence imaging or MRI.[5]
  - Track animal survival and body weight.[6]
  - Perform histological analysis of tumors and surrounding tissues at the end of the study to assess for necrosis, gliosis, and other treatment effects.[5]

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the preparation and in vivo evaluation of <sup>186</sup>Renanoliposomes.





Click to download full resolution via product page

Caption: Logical flow of targeted delivery and therapeutic action of <sup>186</sup>Re-nanoliposomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. openmedscience.com [openmedscience.com]
- 2. ir.plustherapeutics.com [ir.plustherapeutics.com]
- 3. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Rhenium-186 liposomes as convection-enhanced nanoparticle brachytherapy for treatment of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interventional Therapy of Head and Neck Cancer with Lipid Nanoparticle-Carried Rhenium-186 Radionuclide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient specific, imaging-informed modeling of rhenium-186 nanoliposome delivery via convection enhanced delivery in glioblastoma multiforme PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATNT-03: FIRST IN HUMAN STUDY OF RHENIUM NANOLIPOSOMES FOR INTRATUMORAL THERAPY OF GLIOMA PMC [pmc.ncbi.nlm.nih.gov]
- 9. RADT-24. HIGH ABSORBED DOSES OF RHENIUM-186 NANOLIPOSOMES (RNL) IN RECURRENT GBM: A PHASE 1 STUDY PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Clinical Development of Rhenium Nanoliposomes (RNL186) for Glioblastoma Andrew Brenner [grantome.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhenium-186 in Nanoliposomes for Targeted Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221839#rhenium-186-in-nanoliposomes-for-targeted-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com